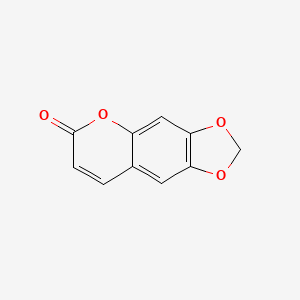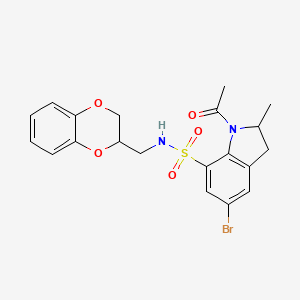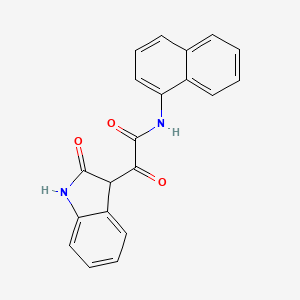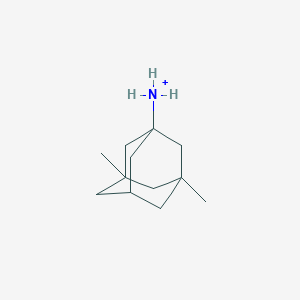
Ayapin
描述
Ayapin, also known as 6,7-methylenedioxycoumarin, is a naturally occurring coumarin derivative. It is primarily isolated from the plant Eupatorium ayapana, which belongs to the Asteraceae family. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
作用机制
Target of Action
Ayapin, a naturally occurring coumarin found in many plants, has been reported to have potent haemostatic properties
Mode of Action
Given its haemostatic properties, it is plausible that this compound interacts with the blood coagulation system, potentially influencing the function of platelets or clotting factors to promote blood clotting .
Biochemical Pathways
This compound is a type of coumarin, a class of compounds that originate from the phenylpropanoid pathway in plants . This pathway is responsible for the production of a wide variety of secondary metabolites, including coumarins, which have diverse roles in plant defense against pathogens and other environmental stresses .
Pharmacokinetics
A high-performance thin-layer chromatographic method has been developed for the determination of this compound in the extract of ayapana triplinervis leaves , suggesting that it is possible to detect and quantify this compound in biological samples.
Result of Action
This compound has been shown to have potent haemostatic properties, meaning it can help stop bleeding by promoting the clotting of blood . This suggests that the molecular and cellular effects of this compound’s action may involve the activation of the blood coagulation cascade, leading to the formation of a blood clot.
Action Environment
The action of this compound, like many plant-derived compounds, may be influenced by various environmental factors. For example, the production of this compound in plants can be induced by infection with certain pathogens . .
准备方法
Synthetic Routes and Reaction Conditions: Ayapin can be synthesized through various methods. One common approach involves the methylenation of 6,7-dihydroxycoumarin using methylene iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Eupatorium ayapana leaves. The leaves are dried and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography to isolate this compound .
化学反应分析
Types of Reactions: Ayapin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted coumarins.
科学研究应用
Ayapin has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various coumarin derivatives with potential pharmaceutical applications.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promise in anti-inflammatory and antioxidant therapies. It is also being studied for its potential anticancer properties.
Industry: this compound is used in the cosmetic industry for its antioxidant properties and in the food industry as a natural preservative
相似化合物的比较
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Umbelliferone: Exhibits significant antioxidant and antimicrobial activities.
Daphnetin: Possesses anti-inflammatory and anticancer properties.
Ayapin’s unique structure and diverse biological activities make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQTZXHZYMNZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197786 | |
| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-56-4 | |
| Record name | Ayapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AYAPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9JR4973B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ayapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)
![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
![3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine](/img/structure/B1229676.png)


![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)
![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)

![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
